6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate

Description

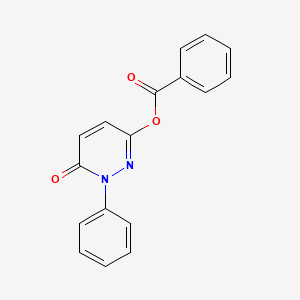

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate is a pyridazine derivative characterized by a phenyl-substituted pyridazinyl core with a benzenecarboxylate ester group at position 2. This compound is structurally significant as a precursor or intermediate in organophosphate insecticides, notably pyridaphenthion (O,O-diethyl O-(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl) phosphorothioate), which is widely used in agricultural pest control . Its molecular framework serves as a scaffold for modifications, enabling diverse biological and chemical applications.

Properties

IUPAC Name |

(6-oxo-1-phenylpyridazin-3-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16-12-11-15(18-19(16)14-9-5-2-6-10-14)22-17(21)13-7-3-1-4-8-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJFYGVXPMPIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=NN(C(=O)C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate typically involves the reaction of 3(2H)-pyridazinone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and substituted phenyl derivatives .

Scientific Research Applications

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key structural analogs, their molecular formulas, substituents, and applications:

Pyridaphenthion

- Activity : Acts as an acetylcholinesterase inhibitor, disrupting insect neurotransmission .

- Research Findings: Demonstrates high efficacy against aphids and mites but raises environmental concerns due to toxicity to non-target species .

Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

- Safety Data: Limited hazard information reported; requires further toxicological evaluation .

4-Chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile

- Chemical Behavior : The nitrile group at C3 increases electrophilicity, making it reactive in nucleophilic substitution reactions .

Trifluoromethyl-Substituted Analogs

- Applications : Fluorinated derivatives exhibit metabolic stability and bioactivity in medicinal chemistry, such as in kinase inhibition studies .

Hydrazide Derivatives

- 6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide: Potential Use: Chelates metal ions (e.g., Cu²⁺, Fe³⁺), suggesting applications in catalysis or antimicrobial formulations .

Physicochemical Property Trends

- Lipophilicity :

- Thermal Stability :

- Phosphorothioate derivatives (e.g., pyridaphenthion) exhibit lower thermal stability compared to carboxylate esters due to the labile P–S bond .

Biological Activity

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl benzenecarboxylate is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 292.29 g/mol. Its structure features a pyridazine ring fused with a phenyl group and a benzenecarboxylate moiety, contributing to its biological activity.

2D Structure Representation

2D Structure

Biological Activity

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains. A study demonstrated that certain pyridazine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting potential applications in developing new antibiotics.

Anticancer Properties

In vitro studies have suggested that the compound may possess anticancer activity. A notable study reported that pyridazine derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. The specific mechanisms by which this compound exerts its effects require further investigation but may involve the inhibition of key oncogenic pathways.

Anti-inflammatory Effects

Compounds related to this structure have also been evaluated for anti-inflammatory properties. Research has shown that they can reduce the production of pro-inflammatory cytokines in cell cultures, indicating a potential role in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A comparative study analyzed the antimicrobial activity of various pyridazine derivatives against E. coli and S. aureus. The results indicated that modifications on the phenyl ring significantly enhanced antimicrobial potency. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for the most effective derivatives.

Case Study 2: Anticancer Activity

In a laboratory setting, a series of experiments were conducted on human breast cancer cell lines (MCF-7). Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours.

Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against E. coli and S. aureus, MIC: 10–50 µg/mL |

| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells, IC50: ~25 µM |

| Study 3 | Anti-inflammatory | Reduced cytokine production in vitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.